Pentanal, (2,4-dinitrophenyl)hydrazone
Overview
Description
Pentanal, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C₁₁H₁₄N₄O₄ and a molecular weight of 266.2533 g/mol . . This compound is a derivative of hydrazone, formed by the reaction of pentanal with 2,4-dinitrophenylhydrazine. It is commonly used in analytical chemistry for the identification and quantification of aldehydes and ketones.
Mechanism of Action
Mode of Action
Hydrazones are generally known to interact with biological targets through the formation of covalent bonds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as pH, temperature, and presence of other compounds could potentially affect its action .
Preparation Methods
The synthesis of pentanal, (2,4-dinitrophenyl)hydrazone typically involves the reaction of pentanal with 2,4-dinitrophenylhydrazine under acidic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The reaction can be represented as follows:
Pentanal+2,4-dinitrophenylhydrazine→Pentanal, (2,4-dinitrophenyl)hydrazone+Water
Industrial production methods for hydrazones, including this compound, often involve mechanochemical synthesis or solid-state melt reactions . These methods are efficient and environmentally friendly, as they minimize the use of solvents and reduce waste.
Chemical Reactions Analysis
Pentanal, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including nucleophilic addition-elimination reactions . In these reactions, the compound first adds across the carbon-oxygen double bond of a carbonyl compound, forming an intermediate. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone derivative .
Common reagents used in these reactions include hydrazine and its derivatives, as well as various aldehydes and ketones . The major products formed from these reactions are hydrazone derivatives, which are often used for the identification and quantification of carbonyl compounds in analytical chemistry .
Scientific Research Applications
Pentanal, (2,4-dinitrophenyl)hydrazone has several scientific research applications. In chemistry, it is used as a reagent for the identification and quantification of aldehydes and ketones . The compound forms colored precipitates with these carbonyl compounds, which can be easily separated and analyzed by techniques such as column chromatography and recrystallization .
In biology and medicine, hydrazone derivatives, including this compound, have been studied for their antimicrobial and antitubercular activities . These compounds have shown potential as therapeutic agents against various bacterial and fungal pathogens .
In industry, hydrazone derivatives are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes . Their ability to form stable complexes with metal ions makes them useful in various catalytic and analytical applications .
Comparison with Similar Compounds
Pentanal, (2,4-dinitrophenyl)hydrazone is similar to other hydrazone derivatives, such as benzaldehyde, (2,4-dinitrophenyl)hydrazone and acetone, (2,4-dinitrophenyl)hydrazone . These compounds share a common hydrazone functional group and are used for similar applications in analytical chemistry . this compound is unique in its ability to form stable complexes with metal ions, making it particularly useful in catalytic and analytical applications .
Similar compounds include:
- Benzaldehyde, (2,4-dinitrophenyl)hydrazone
- Acetone, (2,4-dinitrophenyl)hydrazone
- Butanal, (2,4-dinitrophenyl)hydrazone
Properties
IUPAC Name |
2,4-dinitro-N-(pentylideneamino)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-2-3-4-7-12-13-10-6-5-9(14(16)17)8-11(10)15(18)19/h5-8,13H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVOZGLOQUHZBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268121 | |
Record name | n-Valeraldehyde 2,4-dinitrophenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2057-84-3 | |
Record name | n-Valeraldehyde 2,4-dinitrophenylhydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2057-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Valeraldehyde 2,4-dinitrophenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valeraldehyde 2,4-Dinitrophenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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